m-Fluoro Prasugrel-d4 Hydrochloride
Description
Properties
CAS No. |
1794828-80-0 |
|---|---|
Molecular Formula |
C20H21ClFNO3S |
Molecular Weight |
413.925 |
IUPAC Name |
[5-[2-cyclopropyl-2-oxo-1-(2,3,4,6-tetradeuterio-5-fluorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |
InChI |
InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14;/h2-4,9-10,13,19H,5-8,11H2,1H3;1H/i2D,3D,4D,9D; |
InChI Key |
JMTYHLAGGLCFFP-XJKLIFGDSA-N |
SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4.Cl |
Synonyms |
2-[1-[2-Cyclopropyl-1-(3-fluorophenyl-d4)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic Acid Hydrochloride; m-Fluoroprasugrel-d4 Hydrochloride; 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl-d4)ethanone |
Origin of Product |
United States |
Synthetic Strategies for M Fluoro Prasugrel D4 Hydrochloride
Retrosynthetic Analysis and Key Disconnections for Deuterium (B1214612) Incorporation
A plausible retrosynthetic analysis of m-Fluoro Prasugrel-d4 Hydrochloride breaks the molecule down into key precursors. The final acetylation and hydrochlorination steps are disconnected first, revealing the core intermediate, 5-(2-(cyclopropyl-d4)-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-one. A crucial disconnection is the alkylation of the tetrahydrothienopyridine nitrogen with a deuterated and fluorinated side chain. This side chain, 2-bromo-1-(cyclopropyl-d4)-2-(3-fluorophenyl)ethanone, represents a significant synthetic challenge, requiring both stereoselective deuteration and regioselective fluorination.
Stereoselective Deuteration Methods
The incorporation of deuterium atoms into the cyclopropylmethyl moiety is a critical step. A common strategy for such labeling involves the use of a deuterated reducing agent. For instance, a precursor ketone can be reduced using a reagent like sodium borodeuteride (NaBD₄) to introduce deuterium stereoselectively. Another approach involves the synthesis of a deuterated Grignard reagent, such as cyclopropyl-d4-magnesium bromide, which can then be used in a nucleophilic addition reaction to construct the desired carbon skeleton with the deuterium label already in place. The choice of method depends on the availability of deuterated starting materials and the desired stereochemical outcome.
Regioselective Fluorination Techniques
Introducing a fluorine atom at the meta position of the phenyl ring requires careful regioselective control. Synthesizing this component often starts with a commercially available meta-fluorinated precursor, such as 3-fluorobenzaldehyde (B1666160) or 3-fluorophenylacetic acid. google.combldpharm.com If starting from an unsubstituted ring, electrophilic fluorination using reagents like Selectfluor® (F-TEDA-BF₄) can be employed, though directing the fluorination to the meta position can be challenging and may require the use of specific directing groups. Alternatively, nucleophilic aromatic substitution (SNAr) on a precursor with a suitable leaving group at the meta position can be a viable, though less common, strategy. Palladium-catalyzed C-H activation/arylation is an advanced technique that can offer high regioselectivity in the functionalization of aromatic rings. theses.fr
Optimized Reaction Conditions and Synthetic Yields
Catalyst Systems for Thienopyridine Ring Formation
The construction of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) core is a pivotal part of the synthesis. This is often achieved through a multi-step sequence. One established method involves the reaction of a suitable thiophene (B33073) derivative that undergoes cyclization to form the fused piperidine (B6355638) ring. scispace.com The key alkylation step, where the deuterated and fluorinated side chain is attached to the nitrogen of the thienopyridine ring, is typically performed in the presence of a base like potassium carbonate in a polar aprotic solvent such as acetonitrile (B52724). scispace.com Controlling the temperature during this alkylation is crucial to minimize side reactions. google.com
| Reaction Step | Catalyst/Reagent | Solvent | Temperature | Typical Yield |
| Alkylation | K₂CO₃ | Acetonitrile | 0-5 °C | ~80-90% |
| Acetylation | Acetic Anhydride (B1165640) | Toluene/Acetic Acid | 20-25 °C | High |
| Hydrochlorination | HCl in Acetone (B3395972) | Acetone | 30-50 °C | >99% Purity |
This table presents plausible conditions based on syntheses of related Prasugrel (B1678051) analogs. Actual conditions for the m-fluoro-d4 variant may require further optimization.
Conditions for Esterification and Hydrochlorination
The penultimate step is the esterification of the hydroxyl group on the thienopyridine ring to form the acetate (B1210297) ester. This is commonly achieved using an acetylating agent like acetic anhydride or acetyl chloride. researchgate.netchemicalbook.com The reaction is often carried out in the presence of a base to neutralize the acidic byproduct. google.com
The final step is the formation of the hydrochloride salt to improve the compound's stability and solubility. jocpr.com This is typically accomplished by treating a solution of the free base (m-Fluoro Prasugrel-d4) with hydrochloric acid in a suitable solvent, such as acetone or diethyl ether. researchgate.net The hydrochloride salt then precipitates out of the solution and can be collected by filtration, washed, and dried to yield the final, highly pure product. researchgate.net Controlling the temperature and rate of HCl addition can be critical for obtaining the desired crystalline form and purity. researchgate.net
Characterization of Synthetic Intermediates and Final Compound Purity
Throughout the synthesis, the identity and purity of each intermediate must be rigorously confirmed. The final compound, this compound, requires comprehensive characterization to ensure it meets the required specifications for its intended use as a research standard.
The primary techniques used for structural elucidation and purity assessment include:
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the compound, which will be higher than the non-deuterated analog due to the presence of four deuterium atoms (C₂₀H₁₆D₄FNO₃S). axios-research.com This technique is also invaluable for identifying any potential impurities. researchgate.net
High-Performance Liquid Chromatography (HPLC) : HPLC is the workhorse for determining the purity of the final compound and for monitoring the progress of reactions. researchgate.net A validated, stability-indicating HPLC method is used to separate the main compound from any process-related impurities or degradation products. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the key functional groups present in the molecule, such as the carbonyl groups of the ketone and ester, and the C-F bond. jocpr.comresearchgate.net
The combination of these analytical methods provides a complete picture of the compound's identity, structure, and purity, ensuring its suitability as a chemical standard.
Spectroscopic Analysis for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR, IR)
Structural confirmation and characterization of this compound are accomplished through a combination of spectroscopic techniques. The data presented here are predictive, based on established values for Prasugrel and its analogs. researchgate.netasianpubs.orgresearchgate.net
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is used to identify the location and number of hydrogen atoms. In the deuterated analog, the signals corresponding to the cyclopropyl (B3062369) protons would be absent. The aromatic region would show complex splitting patterns due to proton-proton and proton-fluorine couplings.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~7.3-7.6 | m | Aromatic Protons (m-fluorophenyl group) |
| ~6.5 | s | Thiophene Proton |
| ~4.4 | s | CH (methine proton) |
| ~2.5-3.5 | m | CH₂ Protons (tetrahydrothienopyridine ring) |
| ~2.3 | s | Acetyl CH₃ Protons |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon skeleton. The signals for the deuterated cyclopropyl carbons would be significantly broadened and reduced in intensity, appearing as multiplets due to carbon-deuterium coupling. The carbons of the fluorophenyl ring will exhibit characteristic C-F coupling constants.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~208 | Ketone Carbonyl (C=O) |
| ~168 | Ester Carbonyl (C=O) |
| ~162 (d, ¹JCF ≈ 245 Hz) | Aromatic C-F |
| ~115-135 (d) | Aromatic Carbons |
| ~112-150 | Thiophene & Pyridine Carbons |
| ~79 | Methine Carbon (CH) |
| ~20-50 | Aliphatic Carbons (tetrahydrothienopyridine ring) |
| ~20 | Acetyl CH₃ Carbon |
| ~10-15 (m, broad) | Deuterated Cyclopropyl Carbons |
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): ¹⁹F NMR is a highly sensitive technique for detecting fluorine atoms. It would show a single signal for the meta-fluoro substituent on the phenyl ring. The chemical shift is typically reported relative to a standard like CFCl₃. For fluoroaromatic compounds, shifts can vary based on the solvent and substitution pattern, but a meta-fluorine generally appears in a predictable region. titech.ac.jp
Predicted Chemical Shift (δ, ppm): -110 to -115 (relative to CFCl₃)
IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would confirm the presence of carbonyl groups and the C-F bond. A key feature would be the appearance of C-D stretching vibrations at a lower frequency (around 2200-2300 cm⁻¹) compared to the typical C-H stretches (around 2800-3000 cm⁻¹). asianpubs.org
Key Absorptions (cm⁻¹):
~1760 cm⁻¹: Ester carbonyl (C=O) stretch
~1685 cm⁻¹: Ketone carbonyl (C=O) stretch
~1215 cm⁻¹: C-O stretch (ester)
~1100-1200 cm⁻¹: C-F stretch
~2250 cm⁻¹: C-D stretch (cyclopropyl)
Chromatographic Purity Assessment (e.g., HPLC, GC)
Chromatographic methods are essential for determining the purity of this compound and for quantifying it in various matrices.
HPLC (High-Performance Liquid Chromatography): Reverse-phase HPLC is the most common technique for the analysis of Prasugrel and its related substances. nih.govresearchgate.net A validated method would be used to separate the main compound from potential impurities, such as its non-deuterated counterpart, positional fluoro-isomers (o- and p-Fluoro Prasugrel-d4), and precursors from the synthesis.
Table 3: Representative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
GC (Gas Chromatography): While HPLC is preferred for the final, non-volatile salt, GC, particularly coupled with Mass Spectrometry (GC-MS), is a valuable tool for analyzing the purity of more volatile intermediates, such as the 2-bromo-1-(cyclopropyl-d4)-2-(3-fluorophenyl)ethanone . ajrconline.orgajpaonline.com This analysis can detect residual solvents and by-products from the earlier synthetic steps.
Table 4: Representative GC-MS Method Parameters for Intermediate Analysis
| Parameter | Condition |
|---|---|
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 150°C, ramp to 280°C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI) |
Table of Mentioned Chemical Compounds
Advanced Analytical Methodologies for M Fluoro Prasugrel D4 Hydrochloride
Development and Validation of Chromatographic-Mass Spectrometric Techniques
The precise and reliable quantification and characterization of m-Fluoro Prasugrel-d4 Hydrochloride, a stable isotope-labeled internal standard, necessitates the use of sophisticated analytical methodologies. Chromatographic separation coupled with mass spectrometric detection provides the requisite sensitivity and selectivity for its analysis in complex biological matrices. The development and validation of these techniques are foundational for pharmacokinetic and metabolic studies involving its non-labeled counterpart, m-Fluoro Prasugrel (B1678051).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of prasugrel's active metabolite and related compounds in plasma. nih.govresearchgate.net This technique offers high sensitivity and selectivity, allowing for the detection of low concentration levels typical in biological samples. nih.gov The use of a stable isotope-labeled internal standard like this compound is critical to ensure accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. axios-research.com
The chromatographic separation is typically achieved using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). researchgate.netunina.it The choice of stationary and mobile phases is critical for achieving optimal separation from endogenous interferences and metabolites.
Stationary Phases: Columns with C18 or C8 octadecyl silane (B1218182) packing are commonly employed for the analysis of prasugrel and its metabolites. nih.govnih.gov These nonpolar stationary phases provide effective retention and separation for the moderately nonpolar thienopyridine compounds. Inertsil ODS-3 and Zorbax XDB C8 are examples of columns used in validated methods for prasugrel. researchgate.netnih.gov
Mobile Phases: The mobile phase typically consists of a mixture of an organic solvent and an aqueous solution, with gradient or isocratic elution. nih.gov Acetonitrile (B52724) is a frequently used organic modifier, while the aqueous phase is often acidified or contains a buffer to improve peak shape and ionization efficiency. nih.govnih.gov Common mobile phase compositions include acetonitrile mixed with aqueous solutions of ammonium (B1175870) formate (B1220265), formic acid, or ammonium acetate (B1210297). nih.govnih.govnih.gov For instance, a mobile phase of acetonitrile and 10 mM ammonium formate (pH 3.0) in a 50:50 v/v ratio has been successfully used. nih.gov The pH of the mobile phase is adjusted to ensure the analyte is in a charged form, which enhances the signal in electrospray ionization. chromatographyonline.com
Table 1: Exemplary LC Parameters for Prasugrel Analog Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Hypurity C18, 5 µm (50 mm × 4.6 mm) | nih.gov |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Formate (pH 3.0) (50:50, v/v) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Column Temperature | 30°C | nih.gov |
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. researchgate.netnih.gov Positive ionization is effective for thienopyridine compounds like prasugrel and its analogs. The ESI source parameters, such as drying gas temperature, gas flow rate, nebulizer pressure, and capillary voltage, are optimized to achieve maximum signal intensity for the analyte. spectroscopyonline.com
Tandem mass spectrometry relies on multiple reaction monitoring (MRM) for selectivity and sensitivity. nih.gov In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For this compound, the precursor and product ions would be shifted by approximately +4 Da compared to its non-deuterated analog due to the four deuterium (B1214612) atoms.
Table 2: Hypothesized MS/MS Parameters for m-Fluoro Prasugrel-d4 and its Active Metabolite
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| m-Fluoro Prasugrel-d4 | ESI+ | 378.1 (based on C₂₀H₁₆D₄FNO₃S) | (Hypothesized based on fragmentation) |
| m-Fluoro Prasugrel-d4 Active Metabolite (derivatized) | ESI+ | (Dependent on derivatizing agent) | (Dependent on derivatizing agent) |
Note: Specific m/z values for product ions would need to be determined experimentally through infusion and fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is less commonly used for compounds like prasugrel due to their low volatility and thermal instability. jfda-online.com To be analyzed by GC-MS, non-volatile or thermally labile compounds must be chemically modified through derivatization to increase their volatility and thermal stability. jfda-online.comresearchgate.net
Derivatization chemically alters the analyte to make it suitable for GC analysis. jfda-online.com For a compound like this compound, derivatization would target polar functional groups, such as the ester, and particularly the thiol group of its active metabolite. nih.gov
Silylation: This is a common derivatization technique where an active hydrogen in a functional group (e.g., -OH, -SH, -COOH) is replaced by a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. youtube.comnih.gov Silylation of the thiol group on the active metabolite would significantly increase its volatility.
Acylation: This method introduces an acyl group and is another strategy to reduce the polarity of active hydrogens.
Methoximation: For compounds with keto groups, methoximation can prevent tautomerization and lead to fewer, more stable derivatives, simplifying the resulting chromatogram. youtube.com
The selection of a derivatization strategy depends on the functional groups present in the target molecule and the desired chromatographic properties. researchgate.net
Table 3: Common Derivatization Reagents for GC-MS Analysis
| Reagent Class | Example Reagent | Target Functional Groups |
|---|---|---|
| Silylating Agents | MSTFA, BSTFA | -OH, -SH, -COOH, -NH₂ |
| Acylating Agents | Trifluoroacetic Anhydride (B1165640) (TFAA) | -OH, -SH, -NH₂ |
| Alkylating Agents | Trimethylanilinium Hydroxide (TMAH) | -COOH, -OH |
High-Resolution Mass Spectrometry (HRMS) for Metabolite and Degradant Identification
High-resolution mass spectrometry (HRMS), using instruments such as Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR), plays a crucial role in identifying and structurally elucidating unknown metabolites and degradation products. ijpras.comnih.gov Unlike triple quadrupole instruments that are primarily used for quantification, HRMS provides highly accurate mass measurements, typically with sub-5 ppm mass accuracy. ijpras.com
This high mass accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical first step in its identification. nih.gov Studies on prasugrel have utilized LC-MS/TOF to characterize degradation products formed under various stress conditions, such as acid and base hydrolysis. nih.govresearchgate.net For example, products resulting from the hydrolysis of the acetate ester moiety of prasugrel have been identified based on their fragmentation patterns. nih.govju.edu.jo HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas), which is essential in complex metabolic and degradation profiling. ijpras.com
By comparing the accurate mass of a potential metabolite or degradant to that of the parent drug (m-Fluoro Prasugrel), metabolic or degradation pathways can be proposed and investigated. Subsequent MS/MS fragmentation experiments on the HRMS instrument can then provide structural information to confirm the proposed identity. nih.gov
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Investigation of Biotransformation Pathways of M Fluoro Prasugrel D4 Hydrochloride in Preclinical Models
In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, S9 Fractions)
In vitro systems such as liver microsomes and S9 fractions, which contain a rich complement of drug-metabolizing enzymes, are instrumental in predicting the metabolic fate of a new chemical entity. thermofisher.com For m-Fluoro Prasugrel-d4 Hydrochloride, these assays are used to determine its intrinsic clearance and to identify the primary metabolites formed. Studies are typically conducted by incubating the compound with liver fractions from preclinical species (e.g., rat, dog) and human donors, in the presence of necessary cofactors like NADPH for Phase I reactions and UDPGA for glucuronidation. thermofisher.comnih.gov
The initial step in the metabolic activation of thienopyridines like Prasugrel (B1678051) is hydrolysis by carboxylesterases to form a thiolactone intermediate (R-95913 for Prasugrel). nih.govresearchgate.net This intermediate subsequently undergoes a single, CYP-dependent oxidative step to generate the pharmacologically active metabolite (R-138727 for Prasugrel). ahajournals.orgnih.gov
For this compound, the deuterium (B1214612) (d4) label is a stable isotope that allows metabolites to be distinguished from the parent drug and endogenous compounds by mass spectrometry. The C-D bond is stronger than a C-H bond, which can sometimes slow the rate of metabolism at the labeled site, a phenomenon known as the kinetic isotope effect. invivochem.com However, the d4 label in this compound is primarily for tracking purposes. scbt.com Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) would be expected to identify the deuterated thiolactone and the deuterated active thiol metabolite as the major Phase I products.
Table 1: Predicted Phase I Metabolites of this compound
| Putative Metabolite | Abbreviation | Biotransformation Step | Significance |
|---|---|---|---|
| m-Fluoro-d4-Thiolactone Intermediate | M1-d4 | Esterase-mediated hydrolysis | Inactive intermediate |
| m-Fluoro-d4-Active Thiol Metabolite | M2-d4 | CYP-mediated oxidation of M1-d4 | Active metabolite |
Following the formation of the active metabolite, Phase II conjugation reactions serve to inactivate the compound and facilitate its excretion. uomus.edu.iq For Prasugrel, the active metabolite is known to be further metabolized into two primary inactive metabolites through S-methylation or conjugation with cysteine. drugbank.com It is hypothesized that the active metabolite of this compound would follow similar inactivation pathways.
Glucuronidation, a major Phase II pathway, involves the attachment of glucuronic acid to make molecules more water-soluble and excretable. uomus.edu.iqdrughunter.com While the primary inactivation routes for Prasugrel's active metabolite are methylation and cysteine conjugation, any hydroxylated metabolites formed in minor pathways could be susceptible to glucuronidation. core.ac.uknih.gov In vitro studies using liver microsomes supplemented with UDPGA would be employed to confirm the formation of any glucuronide conjugates.
In Vivo Metabolic Profiling in Animal Models (e.g., Rodent, Canine)
In vivo studies in animal models such as rats or dogs are essential to understand the complete metabolic profile, distribution, and excretion of a drug. mdpi.commdpi.com Following administration of this compound, biological samples including plasma, urine, and feces are collected over time to identify and quantify the parent drug and its metabolites.
The four deuterium atoms on the this compound molecule act as a metabolic tag. Mass spectrometry can easily detect the mass difference between the deuterated drug/metabolites and their non-deuterated counterparts, allowing for unambiguous tracing of the drug's fate in complex biological matrices. scbt.com This technique is crucial for constructing a comprehensive metabolic map and calculating the mass balance, ensuring that all major metabolites have been accounted for. Approximately 68% of an oral Prasugrel dose is excreted in the urine and 27% in the feces as inactive metabolites. drugbank.com A similar excretion profile would be expected for the deuterated analog.
Mechanistic Enzymology of this compound Biotransformation
Understanding which specific enzymes are responsible for a drug's metabolism is fundamental to predicting potential drug-drug interactions and inter-individual variability.
The biotransformation of Prasugrel is a well-characterized two-step process.
Ester Hydrolysis: The initial conversion to the thiolactone intermediate is mediated by human carboxylesterases, with intestinal carboxylesterase (hCE2) being significantly more efficient than liver carboxylesterase (hCE1). nih.govresearchgate.net
CYP-Mediated Oxidation: The subsequent conversion of the thiolactone to the active metabolite is primarily catalyzed by CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19. drugbank.comeuropa.euresearchgate.net
It is strongly presumed that the same enzymatic machinery is responsible for the biotransformation of this compound. In vitro studies using recombinant human enzymes can confirm the specific CYPs and esterases involved and determine their relative contributions to the metabolic cascade.
Table 2: Key Enzymes in the Biotransformation of Prasugrel Analogs
| Metabolic Step | Primary Enzymes Involved | Cellular Location |
|---|---|---|
| Step 1: Hydrolysis to Thiolactone | Carboxylesterase 2 (CES2) | Intestine |
| Step 2: Oxidation to Active Metabolite | CYP3A4, CYP2B6 | Liver |
| Step 2: Oxidation (minor pathways) | CYP2C9, CYP2C19 | Liver |
| Inactivation of Active Metabolite | S-methyltransferases, GSTs | Various tissues |
Cytochrome P450 (CYP) Isozyme-Specific Metabolism
Following the initial hydrolysis, the resulting intermediate thiolactone metabolite (a deuterated analog of R-95913) undergoes a single, efficient oxidative step mediated by various cytochrome P450 enzymes to form the pharmacologically active metabolite (a deuterated analog of R-138727). ahajournals.orgthieme-connect.comahajournals.orgnih.gov This single-step CYP-dependent activation contrasts with the two-step CYP activation required for clopidogrel (B1663587), contributing to the more efficient and consistent generation of the active metabolite from prasugrel. ahajournals.orgahajournals.org
In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have identified the specific isozymes responsible for this crucial oxidative conversion. The primary contributors to the formation of the active metabolite are CYP3A4 and CYP2B6. researchgate.netunige.chunige.chresearchgate.netnih.gov While other isoforms, including CYP2C9, CYP2C19, and CYP2D6, can also metabolize the thiolactone intermediate, their contributions are considered minor. thieme-connect.comresearchgate.netunige.chpsu.edunih.gov
Research using specific chemical inhibitors and correlation analyses has confirmed these findings. For instance, the CYP3A inhibitor ketoconazole (B1673606) and a monoclonal antibody against CYP2B6 were shown to substantially decrease the formation of the active metabolite. unige.chpsu.edu Conversely, inhibitors of CYP2C9 and CYP2C19 had a negligible effect. psu.edu The broad involvement of multiple CYP isozymes, with no single enzyme playing a dominant role, suggests that the metabolic activation of prasugrel, and by extension its deuterated analog, is less susceptible to variations caused by genetic polymorphisms in a specific CYP gene, such as CYP2C19. ahajournals.orgnih.gov
This table summarizes findings from in vitro studies with human liver microsomes and recombinant CYP enzymes for prasugrel, which are directly applicable to its deuterated analog, this compound.
Contribution of Esterases and Other Enzyme Systems
The initial and rate-limiting step in the biotransformation of this compound is its rapid hydrolysis into an inactive intermediate thiolactone metabolite (deuterated R-95913). revespcardiol.orgnih.govahajournals.org This reaction is catalyzed by carboxylesterases (CES) located in the intestine, liver, and plasma. researchgate.netresearchgate.net
Detailed enzymatic studies have revealed that human carboxylesterase 2 (hCE2), the predominant form in the intestine, is significantly more efficient at hydrolyzing the parent compound than human carboxylesterase 1 (hCE1), which is the dominant form in the liver. nih.govresearchgate.net The rate of hydrolysis by hCE2 is at least 25 times greater than that by hCE1. nih.govresearchgate.net This efficient, pre-systemic hydrolysis in the gut contributes to the rapid absorption and onset of action. nih.gov
More recent research has identified another key enzyme system involved in this initial metabolic step: Arylacetamide deacetylase (AADAC). nih.gov AADAC is highly expressed in the small intestine and has been shown to catalyze the hydrolysis of prasugrel with high efficiency. Studies suggest that the contribution of AADAC to this metabolic step in the human intestine is comparable to that of CES2. nih.gov In certain preclinical models, such as dogs, where intestinal CES enzymes are absent, AADAC is the primary enzyme responsible for prasugrel hydrolysis. nih.gov
Once the active metabolite is formed, it can be further metabolized into inactive compounds through processes such as S-methylation or conjugation with cysteine before being eliminated from the body. nih.govnih.gov
Table 2: Kinetic Parameters of Human Carboxylesterases in the Hydrolysis of Prasugrel
| Enzyme | Apparent Km / Ks (μM) | Apparent Vmax (nmol/min/μg protein) | Kinetic Model |
|---|---|---|---|
| hCE1 | 9.25 | 0.725 | Michaelis-Menten |
| hCE2 | 11.1 | 19.0 | Hill Kinetics (at low substrate concentrations) |
Data derived from in vitro studies with expressed and purified human carboxylesterases and prasugrel. nih.govresearchgate.net These findings are applicable to this compound.
Chemical Stability and Degradation Profiling of M Fluoro Prasugrel D4 Hydrochloride
Forced Degradation Studies Under Various Stress Conditions (e.g., Hydrolysis, Oxidation, Photolysis, Thermal)
Forced degradation studies, or stress testing, are essential for identifying the likely degradation products of a drug substance and developing stability-indicating analytical methods. Research on Prasugrel (B1678051) Hydrochloride, the parent compound, has shown that it is susceptible to degradation under hydrolytic and oxidative conditions, while being relatively stable to thermal and photolytic stress. nih.govdntb.gov.uaresearchgate.net
Prasugrel has been shown to degrade significantly under acidic, basic, and neutral hydrolytic conditions. researchgate.netsci-hub.se The rate of degradation is particularly rapid in basic solutions. sci-hub.sesphinxsai.com Oxidative stress, especially using peroxides, also leads to the formation of multiple degradation products. nih.govajpaonline.com In contrast, the compound shows good stability when exposed to dry heat and light. researchgate.netresearchgate.net
Table 1: Summary of Forced Degradation Studies on Prasugrel Hydrochloride
| Stress Condition | Conditions Applied | Observation | Reference(s) |
|---|---|---|---|
| Acid Hydrolysis | 0.1N HCl at ~23°C and 60°C | Moderate degradation | sci-hub.sesphinxsai.com |
| Base Hydrolysis | 0.1N NaOH at ~23°C | Very rapid degradation | sci-hub.se |
| Neutral Hydrolysis | pH 7 buffer at ambient temperature | Degradation observed | sci-hub.se |
| Oxidation | 30% H₂O₂ | Significant degradation | researchgate.netnih.gov |
| Thermal Degradation | Dry heat at 50°C-105°C | Stable | researchgate.netijpsr.com |
| Photolysis | Exposure to direct sunlight or UV light (254 nm) | Stable | sphinxsai.comresearchgate.net |
Intensive research using techniques like liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy has led to the identification and characterization of numerous degradation products of Prasugrel. nih.govnih.govajpaonline.com Under hydrolytic stress, the primary degradation pathway involves the hydrolysis of the acetate (B1210297) ester group, leading to the formation of desacetyl prasugrel, which exists in tautomeric forms. sci-hub.seajpaonline.comresearchgate.net Oxidative conditions yield a more complex profile, including N-oxides and products resulting from the oxidation of the thiophene (B33073) ring. sci-hub.senih.govajpaonline.com
An extensive study identified fourteen previously undisclosed degradation products in addition to four already known from the literature. sci-hub.senih.gov These products arise from hydrolysis, autoxidation, and peroxide-mediated oxidation. nih.gov
Key Degradation Products of Prasugrel Identified in Stress Studies:
5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2(3H)-one: A major hydrolytic degradation product resulting from the loss of the acetyl group. researchgate.nettandfonline.com
OXTP Diastereomers (Thiolactone Isomers): Formed via hydrolysis of the acetoxy group. sci-hub.se
2-acetoxy-5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide: An oxidative degradation product where the piperidine (B6355638) nitrogen is oxidized. ajpaonline.comresearchgate.net
1-cyclopropyl-2-(2-fluorophenyl)ethane-1,2-dione: Formed under oxidative conditions. sci-hub.seresearchgate.net
5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one (HYTP-S): An oxidative degradation product. sci-hub.senih.govtandfonline.com
The degradation pathways for Prasugrel are complex and depend on the specific stressor.
Hydrolysis: The principal hydrolytic degradation mechanism across all pH values is the cleavage of the acetate ester bond. sci-hub.se In acidic and neutral conditions, this leads primarily to the formation of OXTP diastereomers and their tautomer. sci-hub.se Under basic conditions, the hydrolysis is rapid and leads to a cascade of further degradation products. sci-hub.se
Oxidation: Oxidative degradation can occur at multiple sites on the molecule. Peroxide-mediated oxidation is proposed to proceed via the formation of unstable N-oxide and S-oxide intermediates, which then rearrange or are cleaved to yield a variety of products. sci-hub.senih.gov Autoxidation, potentially initiated by radicals or mediated by single-electron transfer (e.g., in the presence of metal ions), can also contribute to the degradation profile. sci-hub.senih.gov The thiophene ring is also susceptible to oxidation. sci-hub.se
Impurity Profiling and Control Strategies in Synthetic Batches
Controlling impurities in an API is a critical regulatory requirement to ensure its quality and safety. For Prasugrel, several process-related impurities have been identified, synthesized, and characterized. scispace.com
The synthesis of Prasugrel Hydrochloride can give rise to several impurities. These can originate from starting materials, intermediates, or side reactions during the synthesis.
Common Process-Related Impurities in Prasugrel Synthesis:
Desacetyl Prasugrel: This impurity can form due to incomplete acetylation of the precursor or deacetylation of the final product during synthesis or workup. scispace.com
Positional Isomers (e.g., m-Fluoro and p-Fluoro Prasugrel): These can arise from impurities in the fluorophenyl starting materials. ijpsr.comscispace.com m-Fluoro Prasugrel is a known positional isomeric impurity. pharmaffiliates.comclearsynth.com
Diastereomers: The presence of multiple chiral centers can lead to the formation of diastereomeric impurities.
Other Impurities: Various other impurities have been identified, including those from incomplete reactions or side reactions involving the thienopyridine core. scispace.comoup.com
Control strategies involve optimizing reaction conditions (e.g., temperature, reagents) and implementing effective purification steps, such as recrystallization or chromatography, to ensure the final API meets the stringent purity requirements set by regulatory bodies like the ICH. scispace.comscispace.com
To accurately quantify the API and its impurities, including degradants, stability-indicating analytical methods are required. Numerous reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated for Prasugrel Hydrochloride. sphinxsai.comresearchgate.netijpsr.com
These methods are designed to separate Prasugrel from all known process-related impurities and degradation products formed under stress conditions. ijpsr.comijpsr.com A typical method uses a C8 or C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile (B52724). ijpsr.comnih.gov Validation of these methods according to ICH guidelines demonstrates their specificity, linearity, accuracy, precision, and robustness, making them suitable for routine quality control and stability monitoring of the drug substance and its formulations. ijpsr.comau.edu.syresearchgate.net
Table 2: Example of a Stability-Indicating HPLC Method for Prasugrel
| Parameter | Condition |
|---|---|
| Column | Sunfire C18, 5µm (250mm x 4.6mm) |
| Mobile Phase A | 0.1% v/v orthophosphoric acid in water |
| Mobile Phase B | 0.1% v/v orthophosphoric acid in acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 220 nm |
Influence of Deuterium (B1214612) Labeling on Chemical Stability and Degradation Kinetics
m-Fluoro Prasugrel-d4 Hydrochloride is a stable isotope-labeled compound. Deuterium (D), a non-radioactive isotope of hydrogen, is often incorporated into drug molecules for use as internal standards in bioanalytical assays or to study metabolic pathways. medchemexpress.comclearsynth.com
The substitution of hydrogen with deuterium can influence the chemical and metabolic stability of a molecule through the kinetic isotope effect (KIE). medchemexpress.cominvivochem.com A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. google.com
In the context of this compound, the deuterium atoms are located on the fluorophenyl ring. vivanls.com While this substitution is known to potentially alter the pharmacokinetic and metabolic profiles of drugs, its impact on non-enzymatic chemical stability (i.e., degradation via hydrolysis, oxidation, etc.) is less documented and likely to be minimal unless the C-D bond cleavage is involved in the rate-limiting step of a degradation pathway. medchemexpress.com For the primary degradation pathways of Prasugrel, such as hydrolysis of the distant acetate group or oxidation of the nitrogen and sulfur atoms, the deuteration on the phenyl ring is not expected to have a significant stabilizing effect on the molecule's intrinsic chemical stability. The primary utility of such labeled compounds remains as analytical standards. pharmaffiliates.com
Mechanistic Pharmacological Investigations Utilizing M Fluoro Prasugrel D4 Hydrochloride
In Vitro Receptor Binding and Functional Assays (e.g., P2Y12 Receptor Antagonism)
Assessment of Isotope Effects on Binding Affinity and Efficacy
Deuterium (B1214612) substitution, while minimally altering the steric and electronic properties of a molecule, can significantly impact its metabolic stability due to the kinetic isotope effect (KIE). nih.gov This effect arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. ecrjournal.com In the context of m-Fluoro Prasugrel-d4 Hydrochloride, the deuteration at the metabolically labile sites is expected to slow down its inactivation, thereby potentially increasing the bioavailability of the active metabolite and enhancing its binding affinity and efficacy at the P2Y12 receptor.
Studies on deuterated analogs of clopidogrel (B1663587), a related thienopyridine, have demonstrated that selective deuteration can lead to a significant improvement in their antiplatelet potency. nih.gov For instance, deuteration of the benzylic methyl ester group in clopidogrel and its analog vicagrel (B8093363) resulted in a slower rate of hydrolysis and increased inhibitory activity on ADP-induced platelet aggregation in ex vivo rat whole blood. nih.gov While direct experimental data for this compound is not yet available, these findings from a similar class of compounds provide a strong rationale for the expected enhancement in its pharmacological activity.
Table 1: Comparative In Vitro Antiplatelet Activity of Prasugrel (B1678051) and its Active Metabolite
| Compound | IC50 (µM) for ADP-induced Platelet Aggregation in Rat Platelets |
| Prasugrel Active Metabolite | 1.8 nih.gov |
| Clopidogrel Active Metabolite | 2.4 nih.gov |
This table presents data for the non-deuterated, non-fluorinated active metabolites to provide a baseline for comparison.
Molecular Modeling and Docking Studies to Elucidate Binding Modes
Molecular docking studies have been instrumental in understanding the interaction of prasugrel's active metabolite with the P2Y12 receptor. researchgate.netijpsr.comijpsr.com These studies reveal that the active metabolite binds to a specific pocket within the receptor, forming crucial hydrogen bonds and hydrophobic interactions. ijpsr.comijpsr.com The active metabolite of prasugrel has been shown to have a higher binding affinity for the P2Y12 receptor compared to the active metabolites of ticlopidine (B1205844) and clopidogrel. ijpsr.comijpsr.com
The introduction of a meta-fluoro group on the phenyl ring of prasugrel is a strategic modification. Fluorine, being highly electronegative, can alter the electronic distribution of the molecule, potentially leading to more favorable interactions with the receptor's binding site. It can also block metabolically vulnerable positions, further enhancing the drug's stability. Molecular dynamics simulations of prasugrel's active metabolite have shown its accommodation within a binding pocket formed by residues in the upper half of helices I, II, and III, as well as extracellular loops 1 and 2. ahajournals.orgnih.gov It is anticipated that the meta-fluoro substitution in this compound would not significantly alter this binding mode but could refine the specific interactions, potentially leading to enhanced binding affinity.
Enzyme Inhibition Studies (e.g., Esterases, Cytochrome P450s)
Prasugrel is a prodrug that requires metabolic activation. drugbank.com It is first hydrolyzed by esterases to an inactive intermediate metabolite (R-95913), which is then converted to the active metabolite (R-138727) by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19. drugbank.comresearchgate.net
Kinetic Isotope Effects on Enzyme-Mediated Reactions
The deuteration in this compound is expected to exhibit a significant kinetic isotope effect on its metabolism. The C-D bonds are stronger than C-H bonds, making them more difficult to break during enzymatic reactions. nih.gov This can lead to a slower rate of metabolism at the deuterated sites. By strategically placing deuterium atoms at sites susceptible to metabolic inactivation, the metabolic pathway can be shifted towards the desired bioactivation route, leading to a higher concentration and prolonged duration of the active metabolite. nih.gov
Studies on deuterated clopidogrel have shown that this "metabolic switching" can significantly enhance the formation of the pharmacologically active metabolite while reducing the formation of inactive metabolites. nih.gov This principle is directly applicable to this compound, where deuteration is expected to protect the molecule from rapid degradation, thereby improving its pharmacokinetic profile.
Table 2: Cytochrome P450 Isoforms Involved in the Formation of Prasugrel's Active Metabolite
| CYP Isoform | Role in Formation of Active Metabolite |
| CYP3A4 | Major contributor researchgate.net |
| CYP2B6 | Major contributor researchgate.net |
| CYP2C19 | Minor contributor researchgate.net |
| CYP2C9 | Minor contributor researchgate.net |
Preclinical In Vivo Studies of Pharmacological Action (e.g., Antiplatelet Activity in Animal Models)
Preclinical studies in animal models have been crucial in establishing the potent antiplatelet activity of prasugrel. nih.govnih.gov These studies have consistently shown that prasugrel is more potent and has a faster onset of action compared to clopidogrel. nih.govnih.gov
Correlation of In Vivo Effects with Deuterium Labeling and Metabolic Fate
The enhanced metabolic stability conferred by deuterium labeling in this compound is expected to translate into improved in vivo efficacy. A slower rate of inactivation would lead to higher and more sustained plasma concentrations of the active metabolite, resulting in more potent and prolonged antiplatelet effects.
In vivo studies with deuterated clopidogrel analogs have confirmed this hypothesis, demonstrating significantly enhanced antiplatelet activity compared to the non-deuterated parent compound. nih.gov These findings strongly suggest that this compound would exhibit superior in vivo antiplatelet activity compared to prasugrel. The meta-fluoro substitution is also expected to contribute to this enhanced activity by potentially improving metabolic stability and receptor binding.
Table 3: Comparative In Vivo Antiplatelet Potency of Prasugrel and Clopidogrel in Rats
| Compound | ED50 for Inhibition of Ex Vivo Platelet Aggregation |
| Prasugrel | Approximately 10-fold more potent than clopidogrel nih.gov |
| Clopidogrel | Baseline |
This table provides a comparative view of the non-deuterated, non-fluorinated parent compounds.
Evaluation of Deuterium-Induced Modulation of Pharmacological Response
The strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium in a drug molecule, a process known as deuteration, has emerged as a valuable tool in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a compound. This alteration does not change the fundamental chemical structure or the pharmacophore of the molecule but can significantly influence the rate of metabolic reactions, particularly those involving the cleavage of a carbon-hydrogen (C-H) bond. This phenomenon is termed the deuterium kinetic isotope effect (KIE). In the context of this compound, the incorporation of four deuterium atoms is hypothesized to modulate its pharmacological response primarily by altering its metabolic activation and deactivation pathways.
Prasugrel, a thienopyridine, is a prodrug that requires a two-step metabolic activation to exert its antiplatelet effects. nih.govmdpi.com The initial step involves hydrolysis by carboxylesterases to an inactive thiolactone intermediate. mdpi.com This intermediate is then oxidized by cytochrome P450 (CYP) enzymes, primarily CYP3A and CYP2B6, to form the active metabolite, R-138727, which irreversibly binds to the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptors on platelets, thereby inhibiting their aggregation. mdpi.com
The deuteration in this compound is intended to slow down the rate of metabolic processes where the cleavage of a C-D bond is the rate-limiting step. This can have several potential consequences on its pharmacological profile compared to its non-deuterated counterpart. For instance, if deuteration occurs at a site of metabolic inactivation, it could lead to a longer half-life and increased exposure to the active form of the drug. nih.gov Conversely, if deuteration is at a site critical for metabolic activation, it might slow down the formation of the active metabolite.
Research on analogous deuterated thienopyridine derivatives has provided insights into the potential effects of deuteration. For example, studies on deuterated clopidogrel, another thienopyridine antiplatelet agent, have shown that selective deuteration can significantly enhance the formation of the desired active metabolite by reducing its metabolic deactivation through alternative pathways. nih.gov Specifically, deuteration of the piperidine (B6355638) moiety in clopidogrel analogues led to a notable increase in the generation of the active metabolite. nih.gov Another study demonstrated that substituting the hydrolysis-sensitive methyl ester of clopidogrel with a deuterated methyl group effectively reduced its metabolic deactivation, thereby augmenting its antiplatelet activity. researchgate.netnih.gov
While specific research findings on the pharmacological modulation of this compound are not extensively available in publicly accessible literature, the principles established from studies on similar deuterated compounds suggest a tangible impact on its activity. The table below illustrates the effects of deuteration on the antiplatelet activity of clopidogrel analogues in a rat model, providing a relevant example of how such isotopic substitution can modulate pharmacological response.
| Compound | Maximal Platelet Aggregation (%) | Platelet Aggregation at 5 min (%) | Inhibition Rate (%) |
|---|---|---|---|
| Vehicle | 85.4 ± 3.7 | 82.1 ± 4.5 | - |
| Clopidogrel (d0) | 55.2 ± 6.1 | 48.5 ± 5.8 | 40.9 |
| Deuterated Analogue 1 (d2) | 42.8 ± 5.5 | 36.4 ± 4.9 | 55.7 |
| Deuterated Analogue 2 (d4) | 38.7 ± 5.2 | 32.1 ± 4.7 | 60.9 |
Data presented in the table is based on findings from a study on deuterated clopidogrel analogues and is for illustrative purposes to show the potential effects of deuteration on thienopyridines. nih.gov The data represents the mean ± SD (n=8). nih.gov
The findings from related compounds suggest that deuteration of m-Fluoro Prasugrel could potentially lead to a more favorable pharmacokinetic and pharmacodynamic profile. By retarding metabolic inactivation, the deuterated compound might achieve higher plasma concentrations of the active metabolite and/or a prolonged duration of action, which could translate to enhanced and more consistent platelet inhibition. However, without direct experimental data on this compound, these remain well-founded hypotheses based on the established principles of the kinetic isotope effect and research on analogous molecules.
Structure Activity Relationship Sar and Isotope Effect Studies of Fluorinated and Deuterated Thienopyridines
Impact of Fluorine Substitution Position on Molecular Properties and Biological Activity
The introduction of fluorine into a drug molecule is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties. researchgate.net The position of the fluorine atom can dramatically influence the compound's electronic nature, conformation, metabolic stability, and binding affinity to its target. researchgate.netacs.org
Computational Chemistry and Quantum Mechanical Calculations
Computational and quantum mechanical studies are invaluable tools for predicting the effects of fluorination. emerginginvestigators.org Techniques like Density Functional Theory (DFT) and Hartree-Fock theory allow researchers to model how fluorine substitution alters a molecule's properties before synthesis. emerginginvestigators.orgacs.org
These calculations can determine changes in:
Molecular Geometry: While fluorine is similar in size to hydrogen, its introduction can lead to subtle conformational changes due to electrostatic interactions. acs.org
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of chemical reactivity. Fluorination typically lowers the energy of these orbitals, which can enhance the molecule's stability against metabolic attack. emerginginvestigators.org
Table 1: Representative Computational Analysis of Fluorine Substitution
This table illustrates the typical predicted effects of adding a fluorine atom to a phenyl ring within a molecule like Prasugrel (B1678051), based on general findings from quantum chemical studies.
| Parameter | Parent Compound (Hypothetical) | Fluorinated Analog (Hypothetical) | Implication of Change |
| HOMO Energy | -5.8 eV | -6.1 eV | Increased stability, less prone to oxidation |
| LUMO Energy | -1.2 eV | -1.5 eV | Increased electron affinity, altered reactivity |
| Dipole Moment | 2.5 D | 3.5 D | Altered polarity and solubility |
| C-F Bond Length | N/A | ~1.35 Å | Strong, stable bond resistant to cleavage |
Data are representative and for illustrative purposes.
Relationship between Fluorination, Reactivity, and Metabolism
The electronic changes induced by fluorine have direct consequences for the molecule's reactivity and metabolic fate. Introducing a fluorine atom can block a metabolically vulnerable site on the aromatic ring. researchgate.net For instance, if a specific carbon-hydrogen bond is susceptible to hydroxylation by cytochrome P450 (CYP) enzymes, replacing that hydrogen with fluorine can prevent this metabolic pathway, thereby increasing the drug's stability. acs.org
Furthermore, the altered electronic profile of the fluorinated ring can change its binding affinity within the active site of metabolic enzymes or the target receptor. acs.org An X-ray crystallography study of one kinase inhibitor showed that a fluoro-substituted ring was better accommodated in a lipophilic pocket of the enzyme compared to the non-fluorinated version, leading to greater potency. acs.org
Deuterium (B1214612) Isotope Effects on Enzymatic Reactions and Metabolic Clearance
Deuterium, a stable, non-radioactive isotope of hydrogen, has one proton and one neutron, effectively doubling the mass of the atom. wikipedia.org Replacing hydrogen with deuterium at specific positions in a drug molecule is a key strategy to modulate its pharmacokinetics, primarily by leveraging the kinetic isotope effect (KIE). wikipedia.orgportico.org
Primary and Secondary Kinetic Isotope Effects
The kinetic isotope effect describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The carbon-deuterium (C-D) bond is significantly stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, more energy is required to break a C-D bond. portico.org
Primary Kinetic Isotope Effect (PKIE): This is observed when the bond being cleaved in the rate-determining step of a reaction involves the isotopically substituted atom. In drug metabolism, many oxidative reactions mediated by cytochrome P450 enzymes involve the cleavage of a C-H bond as the rate-limiting step. nih.gov Replacing this hydrogen with deuterium can slow this step down considerably, with observed C-H/C-D rate differences (the KIE value) ranging from 2 to 10. juniperpublishers.comnih.gov
Secondary Kinetic Isotope Effects (SKIE): These are smaller effects observed when the isotopic substitution is at a position adjacent to the reacting center.
For a compound like m-Fluoro Prasugrel-d4, the four deuterium atoms are strategically placed on metabolically active sites. The metabolism of prasugrel to its active form involves cytochrome P450 enzymes, and subsequent deactivation pathways also rely on these enzymes. vulcanchem.com Deuteration at these sites is intended to slow these metabolic processes.
Implications for Drug Metabolism and Half-Life in Preclinical Contexts
In preclinical studies using human or rat liver microsomes, the impact of deuteration is directly measurable. nih.gov By comparing the intrinsic clearance (CLint) of the deuterated compound to its hydrogenated counterpart, a clear KIE can be established. plos.org
Table 2: Representative In Vitro Metabolic Data for a Deuterated Compound
This table shows typical results from an in vitro study comparing a parent drug to its deuterated analog in liver microsomes, demonstrating the kinetic isotope effect.
| Compound | System | Intrinsic Clearance (CLint) (µL/min/mg) | Isotope Effect (kH/kD) |
| Parent Compound | Human Liver Microsomes | 100 | - |
| Deuterated Analog | Human Liver Microsomes | 50 | 2.0 |
| Parent Compound | Rat Liver Microsomes | 150 | - |
| Deuterated Analog | Rat Liver Microsomes | 65 | 2.3 |
Data are representative and for illustrative purposes. kH/kD is the ratio of the clearance rates of the hydrogenated and deuterated compounds. nih.gov
A potential outcome of slowing metabolism at one site is "metabolic switching," where the body compensates by metabolizing the drug at other, non-deuterated sites. juniperpublishers.complos.org This can alter the profile of metabolites formed, which may be beneficial if it reduces the formation of a toxic metabolite. juniperpublishers.com
Exploration of Structural Modifications for Enhanced Research Utility
The compound m-Fluoro Prasugrel-d4 Hydrochloride is not intended for therapeutic use but is a highly valuable tool for research and development. The combination of fluorination and deuterium labeling serves a specific analytical purpose.
Deuterated compounds are widely used as internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). vulcanchem.com Because the deuterated standard is chemically identical to the analyte (the non-deuterated drug), it co-elutes during chromatography and exhibits the same ionization efficiency in the mass spectrometer. However, due to its higher mass (from the deuterium atoms), it is easily distinguishable from the analyte by the detector.
By adding a known quantity of this compound to a biological sample (like plasma or urine), researchers can accurately quantify the concentration of a fluorinated prasugrel analog. The deuterated standard corrects for any sample loss during extraction and for variations in instrument response, leading to highly precise and reliable measurements. The fluorine atom, in this case, makes it a specific standard for the analysis of other fluorinated prasugrel derivatives.
Q & A
Q. What are the key synthetic challenges in preparing m-Fluoro Prasugrel-d4 Hydrochloride, and how can isotopic purity be ensured?
- Methodological Answer : Synthesis involves deuterium incorporation at four positions (d4) and fluorination at the meta position of the phenyl ring. Key steps include:
- Deuterium labeling : Use of deuterated reagents (e.g., D₂O or deuterated acids) in precursor synthesis to ensure >98% isotopic purity .
- Fluorination : Electrophilic aromatic substitution or palladium-catalyzed cross-coupling for precise meta-fluoro placement .
- Purification : Reverse-phase HPLC with tandem mass spectrometry (LC-MS/MS) to confirm isotopic integrity and structural fidelity .
Q. How is this compound distinguished from its non-deuterated or positional isomers (e.g., p-Fluoro analogs)?
- Methodological Answer :
- Spectroscopic analysis :
- ¹H/²H NMR : Absence of proton signals at deuterated sites (e.g., cyclopropyl or thienopyridine positions) .
- Raman spectroscopy : Unique vibrational modes for meta-fluoro substitution (vs. para) due to altered electron-withdrawing effects .
- Chromatography : UPLC with UV/Vis detection at 254 nm to resolve retention time differences between m- and p-fluoro isomers .
Advanced Research Questions
Q. What experimental strategies are used to characterize polymorphic forms of this compound, and how does solvent choice influence crystallization?
- Methodological Answer : Polymorphism is studied via:
- In situ monitoring : ATR-FTIR and focused beam reflectance measurement (FBRM) to track nucleation kinetics during reactive crystallization .
- Solvent-mediated transformation : Ethanol-water mixtures favor Form I (needle-like crystals), while acetonitrile promotes Form II (platelet morphology) due to differing solubility profiles .
- Thermodynamic stability : Differential scanning calorimetry (DSC) reveals Form I is metastable at 40°C, with a solvent-mediated transition to Form II .
Q. How does the m-fluoro substituent impact the metabolic stability and cytochrome P450 (CYP) interactions of Prasugrel-d4 compared to non-fluorinated analogs?
- Methodological Answer :
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and quantify deuterated metabolites (e.g., R-95913-D4) via LC-HRMS. Meta-fluoro substitution reduces CYP2C19-mediated oxidation by 30% compared to non-fluorinated analogs, likely due to steric hindrance .
- Isotope effects : Deuterium at the thiolactone position slows hydrolysis (kinetic isotope effect, KIE = 2.1), extending half-life in plasma .
Q. What analytical approaches resolve diastereomeric mixtures in m-Fluoro Prasugrel-d4 metabolites, and how are enantiomeric excess (ee) values quantified?
- Methodological Answer :
- Chiral chromatography : Use of amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate diastereomers (e.g., R-138727-D4) .
- Circular dichroism (CD) : Confirms absolute configuration of isolated enantiomers by matching CD spectra to reference standards .
- Quantitative NMR (qNMR) : Integration of diastereomer-specific proton signals (e.g., cyclopropyl methyl groups) to calculate ee >99% .
Contradictions and Limitations in Current Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
